molecular formula C20H18O7 B534275 2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic acid

2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic acid

Cat. No. B534275
M. Wt: 370.4 g/mol
InChI Key: CAVIJGGXNIURPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M119 is a potent Gβγ modulator.

Scientific Research Applications

Tautomerism and Structural Studies

  • The compound exhibits interesting tautomerism properties, as evidenced in studies of similar structures. Fatiadi and Isbell (1966) explored the tautomerism of related compounds, providing insights into the structural dynamics of such molecules (Fatiadi & Isbell, 1966).

Synthesis of Derivatives

  • Sañudo et al. (2006) described the synthesis of alaninamides, which are structurally related to this compound, demonstrating the versatility of these structures in creating new classes of compounds (Sañudo et al., 2006).

Applications in Organic Chemistry

  • Kozlov et al. (2004) synthesized novel esters using a structure analogous to the compound , highlighting its potential use in organic synthesis (Kozlov et al., 2004).

Potential in Fungal Research

  • Iijima et al. (1979) focused on synthesizing derivatives aimed at fungal research, suggesting possible applications in this field (Iijima et al., 1979).

Novel Protecting Groups in Peptide Synthesis

  • Han & Bárány (1997) explored the use of related xanthene structures as protecting groups in peptide synthesis, indicating potential applications in biochemistry and molecular biology (Han & Bárány, 1997).

Fluorescein Analogue in PhotoCORM

  • Antony et al. (2013) introduced a fluorescein analogue similar to this compound as a carbon monoxide releasing molecule activated by light, which can have implications in medical and biological research (Antony et al., 2013).

Fluorescence Probes for Reactive Oxygen Species

  • Setsukinai et al. (2003) developed novel fluorescence probes using similar xanthene structures for detecting reactive oxygen species, which are crucial in understanding oxidative stress in biological systems (Setsukinai et al., 2003).

Sensor for Cysteine Detection

  • Peng et al. (2020) designed a sensor using a hybrid xanthene structure for the selective detection of cysteine, demonstrating the compound's utility in bioanalytical chemistry (Peng et al., 2020).

properties

Product Name

2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic acid

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

2-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H18O7/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(22)17(24)19(12)27-18(11)16(13)23/h5-10,21,23-24H,1-4H2,(H,25,26)

InChI Key

CAVIJGGXNIURPI-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4O)O)O)C(=O)O

Canonical SMILES

C1CCC(C(C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4O)O)O)C(=O)O

Appearance

Solid powder

Pictograms

Corrosive

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

M-119;  M 119;  M119;  NSC119910;  NSC 119910;  NSC-119910;  Gbetagamma Modulator I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic acid
Reactant of Route 2
2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic acid
Reactant of Route 3
2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic acid
Reactant of Route 4
2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic acid
Reactant of Route 5
2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic acid
Reactant of Route 6
2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic acid

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